molecular formula C9H12BrN5S B10959116 5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10959116
M. Wt: 302.20 g/mol
InChI Key: LHDCLMLYBRQHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions The initial step often includes the bromination of 1,3-dimethylpyrazole to form 4-bromo-1,3-dimethyl-1H-pyrazole This intermediate is then reacted with ethyl hydrazinecarboxylate under specific conditions to form the triazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate (K₂CO₃) and are conducted in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]MORPHOLINE
  • (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
  • (1H-pyrazol-4-yl)methanol
  • (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol

Uniqueness

5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of both pyrazole and triazole rings, along with the hydrosulfide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C9H12BrN5S

Molecular Weight

302.20 g/mol

IUPAC Name

3-(4-bromo-2,5-dimethylpyrazol-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H12BrN5S/c1-4-15-8(11-12-9(15)16)7-6(10)5(2)13-14(7)3/h4H2,1-3H3,(H,12,16)

InChI Key

LHDCLMLYBRQHGE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=C(C(=NN2C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.